3-Amino-1-benzylazetidin-2-one
Description
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-amino-1-benzylazetidin-2-one |
InChI |
InChI=1S/C10H12N2O/c11-9-7-12(10(9)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2 |
InChI Key |
CZOBEGCGKVVQHI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N1CC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Amino Acid Derivatives
One classical and efficient approach to synthesizing azetidin-2-ones involves the cyclization of β-amino acids or their activated derivatives. The inherent ring strain in azetidin-2-one complicates direct thermal cyclization; therefore, specialized dehydrating agents or activated esters are used to facilitate ring closure.
A study by describes the use of highly reactive activated esters of β-amino acids, which undergo cyclization to form β-lactams (azetidin-2-ones) in excellent yield. This method involves:
- Activation of the β-amino acid as an ester derivative
- Intramolecular cyclization under mild conditions to form the azetidin-2-one ring
- Avoidance of side reactions such as β-elimination or intermolecular condensation
This approach is particularly useful for preparing azetidin-2-ones with various N-substituents, including benzyl groups, by starting from appropriately substituted β-amino acid precursors.
Direct Displacement on Azetidine Electrophiles
Another common method involves the nucleophilic substitution of azetidine electrophiles, such as 1-benzhydrylazetidin-3-yl methanesulfonate, with amine nucleophiles to introduce the amino group at the 3-position.
Wang et al. (2020) presented a straightforward one-step synthesis of azetidine-3-amines, including 3-amino derivatives, by reacting 1-benzhydrylazetidin-3-yl electrophiles with amines under heating in acetonitrile. The general procedure involves:
- Dissolving the azetidine electrophile (e.g., 1-benzhydrylazetidin-3-yl methanesulfonate) in acetonitrile
- Adding an equimolar or excess amount of the amine nucleophile
- Stirring the reaction mixture at 80 °C overnight
- Workup involving solvent removal, extraction, and purification (e.g., silica gel chromatography)
This method yields 3-amino-1-benzylazetidin-2-one derivatives efficiently, with yields commonly reported around 70% or higher depending on the amine used.
Synthesis via 1-Benzylazetidin-3-ol Intermediate
The preparation of this compound can also proceed through the intermediate 1-benzylazetidin-3-ol, which is then transformed into the amino derivative.
Industrial processes have optimized the synthesis of 1-benzylazetidin-3-ol starting from benzylamine and epichlorohydrin (epoxy chloropropane), as detailed in and. The key steps include:
- Reaction of benzylamine with epichlorohydrin in aqueous medium at low temperature (0–5 °C) to form an intermediate
- Cyclization of the intermediate in acetonitrile with sodium carbonate under reflux to yield 1-benzylazetidin-3-ol
- Purification by filtration and crystallization
Following this, the 3-hydroxy group can be converted to the 3-amino group via hydrogenation or nucleophilic substitution, depending on the desired final product.
An improved one-pot multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol with 80% yield and high purity (99.3%) has been reported, which is relevant for industrial preparation of azetidine derivatives.
Hydrogenation and Amination Steps
The conversion of 1-benzylazetidin-3-ol to this compound may involve catalytic hydrogenation in the presence of palladium on carbon and acid, as described in patent CN102827052A. The procedure includes:
- Dissolving 1-benzylazetidin-3-ol in methanol
- Adding hydrochloric acid and palladium carbon catalyst
- Hydrogenating under controlled conditions for several hours
- Filtering off the catalyst and isolating the amino product by precipitation and filtration
This step efficiently introduces the amino group at the 3-position, yielding the target compound.
Comparative Data Table of Preparation Methods
Notes on Process Optimization and Impurities
- Industrial processes prioritize minimizing impurities such as di(3-chloro-2-hydroxypropyl) benzylamine, which can form during ring closure steps.
- Improved processes avoid chromatography, favoring crystallization and filtration for purification.
- Reaction temperature and stoichiometry of reagents (e.g., equivalents of amine or base) significantly affect yields and purity.
- Use of triethylamine or other bases can enhance yields in displacement reactions involving amine hydrochloride salts.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-benzylazetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the activated positions.
Ring-Opening Reactions: Due to the strain in the four-membered ring, it can undergo ring-opening reactions under hydrolytic or nucleophilic conditions.
Common Reagents and Conditions
Methanesulfonyl Chloride: Used for activating the hydroxyl group.
Ammonium Hydroxide: Used in the aminolysis step.
Triethylamine: Acts as a base in the activation step.
Major Products
Substituted Azetidines: Various substituted azetidines can be formed depending on the reagents used in the substitution reactions.
Ring-Opened Products: Products resulting from the ring-opening reactions, which can lead to polymerization.
Scientific Research Applications
3-Amino-1-benzylazetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential therapeutic agents.
Organic Synthesis: Used as a synthon in the preparation of complex heterocyclic compounds.
Polymer Chemistry: Its ring-opening polymerization can lead to the formation of polyamines with applications in antibacterial and antimicrobial coatings
Mechanism of Action
The mechanism of action of 3-Amino-1-benzylazetidin-2-one is primarily driven by its strained ring structure, which makes it highly reactive. The compound can interact with various molecular targets through nucleophilic substitution and ring-opening reactions, leading to the formation of new chemical entities. These interactions can modulate biological pathways and exert pharmacological effects .
Comparison with Similar Compounds
Structural Analogues in the Azetidinone Family
(a) 3-Chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propionamido]azetidin-2-one
- Substituents: Chloro at position 3, acetyloxy-methoxy-phenyl at position 4, and a phenylamino-propionamido group at position 1.
- Key Differences: The chloro and acetyloxy groups increase molecular weight and steric hindrance compared to the amino and benzyl groups in the target compound. This derivative demonstrated moderate antibacterial activity in preliminary assays, attributed to its ability to disrupt bacterial cell wall synthesis .
(b) 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one
- Substituents : Methyl at position 1 and benzo[d][1,3]dioxol-5-yl (a fused dioxole ring) at position 3.
- No biological data are available, but the structural simplicity suggests improved solubility relative to benzyl-substituted analogs .
(c) 1,3-Diazetidin-2-one Derivatives
- Core Structure: Contains two azetidinone rings (diazetidinone system).
- Key Differences: The diazetidinone framework introduces additional ring strain and hydrogen-bonding sites.
Pharmacological and Physicochemical Comparison
Table 1: Comparative Analysis of Azetidinone Derivatives
Key Observations :
- Steric Effects : Benzyl and aryl substituents (e.g., in ) enhance target binding but may compromise solubility.
- Electronic Effects: Amino groups (as in the target compound) improve hydrogen-bonding capacity, favoring enzyme interactions.
- ADME Limitations: Diazetidinones and chloro-substituted analogs face bioavailability hurdles due to high molecular weight and lipophilicity .
Q & A
Q. What are the recommended synthetic routes for 3-Amino-1-benzylazetidin-2-one, and how can reaction conditions be optimized to minimize side products?
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cyclization under inert atmospheres (e.g., nitrogen) to prevent oxidation. Key steps include temperature control (e.g., −20°C to room temperature for intermediate stabilization) and purification via column chromatography or recrystallization. For structurally similar azetidinones, reaction optimization has been achieved using stoichiometric adjustments and catalyst screening (e.g., palladium for cross-coupling reactions) .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, while mass spectrometry (MS) validates molecular weight. High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended for purity assessment, with relative retention time thresholds set at ≤0.5% for individual impurities and ≤2.0% for total impurities .
Q. What are the critical storage conditions to ensure the stability of this compound in laboratory settings?
Store in tightly sealed containers under dry, inert atmospheres (e.g., argon) at controlled temperatures (e.g., 2–8°C). Avoid exposure to moisture and light, as azetidinones are prone to hydrolysis and photodegradation. Reseal opened containers immediately and maintain upright to prevent leakage .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?
Methodological triangulation—combining enzyme inhibition assays, cell-based viability tests, and computational modeling—helps resolve contradictions. Standardize assay conditions (e.g., pH, temperature) and validate results using internal controls (e.g., reference inhibitors). Cross-check data against orthogonal techniques like isothermal titration calorimetry (ITC) .
Q. What in silico strategies can predict the pharmacokinetic properties of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) identifies binding interactions with target proteins, while ADME (Absorption, Distribution, Metabolism, Excretion) studies use tools like SwissADME to predict solubility, bioavailability, and metabolic stability. QSAR (Quantitative Structure-Activity Relationship) models further optimize substituent effects on activity .
Q. How can HPLC methods be optimized for separating this compound from structurally similar impurities?
Use gradient elution with a C18 column and mobile phases combining acetonitrile and ammonium acetate buffer (pH 4.5–5.5). Adjust flow rates (1.0–1.5 mL/min) and monitor retention times against spiked impurity standards. Validate resolution using peak symmetry and theoretical plate calculations .
Q. What are the best practices for handling air-sensitive intermediates in the synthesis of this compound?
Employ Schlenk-line techniques for moisture-sensitive steps, such as azetidine ring closure. Use anhydrous solvents (e.g., THF, DCM) pre-purified with molecular sieves. Monitor reactions via TLC under inert conditions and quench intermediates with degassed solutions to prevent oxidation .
Methodological Considerations
- Synthetic Challenges : Side reactions like over-alkylation can be mitigated by slow reagent addition and low temperatures (−78°C for lithiation steps) .
- Data Validation : For bioactivity studies, include negative controls (e.g., solvent-only groups) and replicate experiments (n ≥ 3) to ensure statistical robustness .
- Safety Protocols : Follow OSHA guidelines for handling azetidinones, including fume hood use and PPE (gloves, lab coats) due to potential irritancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
